4-(3-Phenylpyrrolidine-1-carbonyl)benzonitrile
Description
4-(3-Phenylpyrrolidine-1-carbonyl)benzonitrile is a nitrile-containing organic compound featuring a pyrrolidine core substituted with a phenyl group at the 3-position and a carbonyl-linked benzonitrile moiety at the 1-position.
Properties
IUPAC Name |
4-(3-phenylpyrrolidine-1-carbonyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c19-12-14-6-8-16(9-7-14)18(21)20-11-10-17(13-20)15-4-2-1-3-5-15/h1-9,17H,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPRBVZTWCVNIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylpyrrolidine-1-carbonyl)benzonitrile typically involves the formation of the pyrrolidine ring followed by the introduction of the benzonitrile group. One common method involves the reaction of 3-phenylpyrrolidine with a benzonitrile derivative under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenylpyrrolidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may require reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(3-Phenylpyrrolidine-1-carbonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(3-Phenylpyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The benzonitrile group may also contribute to the compound’s binding affinity and specificity. Detailed studies on the molecular pathways involved are essential to fully understand its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural motifs with 4-(3-Phenylpyrrolidine-1-carbonyl)benzonitrile but differ in substituents, stereochemistry, or linkage groups:
Compound A : 1-Benzyl-4-phenylpyrrolidine-3-carbonitrile (CAS: 115687-28-0)
- Key Features : A benzyl group replaces the carbonyl-linked benzonitrile, and the phenyl group is at the 4-position of pyrrolidine.
- The benzyl group may increase lipophilicity, altering solubility and membrane permeability in biological systems .
Compound B : 4-[(2S)-2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]benzonitrile
- Key Features : Incorporates a rigid 1,2,4-oxadiazole heterocycle at the pyrrolidine’s 2-position, with (2S) stereochemistry.
- Implications : The oxadiazole’s electron-deficient nature enhances electronic delocalization, likely improving fluorescence quantum yields or binding affinity in protein active sites. The stereospecific configuration may confer selectivity in chiral environments, such as enzyme inhibition .
Compound C : 4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride (CAS: 1044769-67-6)
- Key Features : Replaces the carbonyl linker with a methylene group and introduces a basic amine at the pyrrolidine’s 3-position, forming a hydrochloride salt.
- Implications: The amine group increases water solubility and enables hydrogen bonding, favoring pharmacokinetic properties.
Hypothesized Property Comparison
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Solubility | Moderate (polar aprotic solvents) | Low (lipophilic benzyl group) | Moderate (heterocycle enhances polarity) | High (hydrochloride salt form) |
| Electronic Effects | Charge-transfer states likely | Limited conjugation | Enhanced delocalization (oxadiazole) | Reduced conjugation |
| Steric Influence | Moderate (3-phenyl) | High (4-phenyl, benzyl) | Low (planar oxadiazole) | Moderate (methylene linker) |
| Biological Interactions | Potential chiral recognition | Altered membrane permeability | Stereospecific binding | Improved solubility for APIs |
Photophysical and Solvent Effects
Evidence from fluorescence spectroscopy studies (e.g., solvent-dependent quantum yields and twisted intramolecular charge-transfer states) suggests that the target compound’s benzonitrile group may stabilize charge-separated states, leading to solvent-polarity-dependent emission profiles . In contrast, Compound B’s oxadiazole group could rigidify the structure, reducing non-radiative decay and enhancing fluorescence efficiency. Compound C’s lack of a conjugated carbonyl linker likely diminishes such photophysical activity.
Biological Activity
4-(3-Phenylpyrrolidine-1-carbonyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.
Chemical Structure and Properties
The compound has the following structure:
- Molecular Formula : CHNO
- Molecular Weight : 276.3 g/mol
The presence of a pyrrolidine ring and a benzonitrile moiety contributes to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The pyrrolidine component can modulate enzymatic activity, while the benzonitrile group may enhance binding affinity to specific proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain potential neuropharmacological effects.
Biological Activity
Recent studies have highlighted several areas where this compound exhibits notable biological activity:
- Anti-inflammatory Activity : In vitro studies using RAW264.7 macrophage models demonstrated that the compound significantly reduces nitric oxide production, indicating robust anti-inflammatory properties .
- Anticancer Properties : The compound showed moderate antineoplastic activity against various cancer cell lines, including HeLa (cervical cancer) and SGC-7901 (gastric cancer), suggesting potential as a chemotherapeutic agent .
- Antibacterial Effects : While specific antibacterial data for this compound is limited, related compounds in its class have demonstrated significant activity against Gram-positive bacteria, indicating a potential for similar effects .
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(Pyrrolidin-1-yl)benzonitrile | Lacks phenyl group | Moderate antibacterial activity |
| 4-(3-Aminophenyl)benzonitrile | Contains amino group | Stronger anti-inflammatory effects |
| 4-(3-Chlorophenyl)pyrrolidine | Contains chlorine | Enhanced cytotoxicity against cancer cells |
This table illustrates that while this compound has unique properties, other compounds exhibit stronger activities in specific areas.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of similar compounds:
- Study on Anti-inflammatory Effects : A recent publication reported that derivatives of pyrrolidine exhibited varying degrees of anti-inflammatory activity, with some compounds achieving inhibition rates exceeding 90% at low concentrations .
- Cytotoxicity Assessment : In another study, compounds structurally related to this compound were tested for cytotoxicity against various cancer cell lines. Results indicated that certain derivatives had low toxicity at therapeutic concentrations, supporting their development as safe therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
